molecular formula C14H11FN2OS B12411458 MRGPRX1 agonist 3

MRGPRX1 agonist 3

Cat. No.: B12411458
M. Wt: 274.32 g/mol
InChI Key: NGCDXHHOOUGDDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MRGPRX1 agonist 3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers and may involve complex organic synthesis techniques .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to a larger scale, ensuring consistency and purity of the final product. This process would include optimization of reaction conditions, purification steps, and quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

MRGPRX1 agonist 3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

MRGPRX1 agonist 3 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of MRGPRX1 and its ligands.

    Biology: Employed in research to understand the role of MRGPRX1 in sensory neurons and its involvement in itch and pain signaling pathways.

    Medicine: Investigated for its potential therapeutic applications in treating neuropathic pain and other conditions related to MRGPRX1 activity.

    Industry: Utilized in the development of new analgesic drugs targeting MRGPRX1

Mechanism of Action

MRGPRX1 agonist 3 exerts its effects by binding to the Mas-related G protein-coupled receptor X1 (MRGPRX1). This binding induces a conformational change in the receptor, activating downstream signaling pathways involving G proteins. The activation of these pathways leads to the modulation of sensory neuron activity, resulting in the inhibition of pain and itch sensations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MRGPRX1 Agonist 3

This compound is unique due to its high potency and selectivity for MRGPRX1, making it a valuable tool for studying the receptor’s role in sensory neuron signaling. Its positive allosteric modulation properties also distinguish it from other agonists, providing a different mechanism of action that can be exploited for therapeutic purposes .

Properties

Molecular Formula

C14H11FN2OS

Molecular Weight

274.32 g/mol

IUPAC Name

4-(2-fluorophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C14H11FN2OS/c1-8-9(2)19-14-12(8)13(16-7-17-14)18-11-6-4-3-5-10(11)15/h3-7H,1-2H3

InChI Key

NGCDXHHOOUGDDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)OC3=CC=CC=C3F)C

Origin of Product

United States

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